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Compound of Interest

Compound Name: 5-Bromo-7-fluorochroman-4-one

Cat. No.: B2892181 Get Quote

CAS Number: 1260008-29-4

Abstract
This technical guide provides a comprehensive overview of 5-Bromo-7-fluorochroman-4-one,

a halogenated heterocyclic ketone of significant interest in medicinal chemistry and drug

discovery. The chroman-4-one scaffold is recognized as a "privileged structure," frequently

appearing in biologically active compounds.[1][2] The introduction of bromine and fluorine

atoms into the chroman-4-one core is anticipated to modulate its physicochemical and

pharmacological properties, making it a valuable building block for the synthesis of novel

therapeutic agents. This document details the physicochemical properties, a proposed

synthetic route, predicted spectroscopic data, and potential applications of this compound,

tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Fluorinated
Chromanones
The chroman-4-one skeleton is a core component of numerous natural products and synthetic

compounds exhibiting a wide array of biological activities.[3] Strategic functionalization of this

scaffold allows for the fine-tuning of its interaction with biological targets. The incorporation of

fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic

stability, binding affinity, and bioavailability of drug candidates.[4] The presence of a bromine
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atom offers a versatile handle for further chemical modifications, such as cross-coupling

reactions, enabling the synthesis of diverse compound libraries for biological screening.[2]

Derivatives of chroman-4-one have shown promise as selective inhibitors of Sirtuin 2 (SIRT2),

an enzyme implicated in age-related and neurodegenerative diseases, highlighting the

therapeutic potential of this class of compounds.[1][2][5] 5-Bromo-7-fluorochroman-4-one,

with its unique substitution pattern, represents a promising starting point for the development of

novel and potent bioactive molecules.

Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-7-fluorochroman-4-one is

presented in the table below.

Property Value Reference

CAS Number 1260008-29-4 [6]

Molecular Formula C₉H₆BrFO₂ [6]

Molecular Weight 245.05 g/mol [6]

IUPAC Name
5-bromo-7-fluoro-2,3-dihydro-

4H-chromen-4-one
[7]

InChIKey
HAVWPXAFESISPA-

UHFFFAOYSA-N
[7]

Canonical SMILES
C1C(=O)C2=C(OC1)C(=CC(=

C2)F)Br

Appearance
Expected to be a solid at room

temperature
Inferred

Storage Conditions

Store at -20°C for long-term

storage, -4°C for short-term

(weeks)

[7]

Proposed Synthesis Protocol
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While a specific synthesis for 5-Bromo-7-fluorochroman-4-one is not readily available in the

surveyed literature, a plausible and efficient route can be designed based on established

methods for analogous chroman-4-ones, particularly the synthesis of 5,7-difluorochroman-4-

one.[8][9] The proposed synthesis involves a two-step process starting from 3-bromo-5-

fluorophenol.

Step 1: O-Alkylation of 3-Bromo-5-fluorophenol
The first step is the O-alkylation of 3-bromo-5-fluorophenol with a suitable three-carbon building

block, such as ethyl 3-bromopropionate, followed by hydrolysis to yield 3-(3-bromo-5-

fluorophenoxy)propanoic acid.

Causality behind Experimental Choices:

Starting Material: 3-Bromo-5-fluorophenol is chosen as it possesses the required substitution

pattern for the A-ring of the target chroman-4-one.

Alkylation Reagent: Ethyl 3-bromopropionate is a common and effective reagent for

introducing the propanoic acid side chain. The ethyl ester protects the carboxylic acid during

the alkylation and can be easily hydrolyzed in a subsequent step.

Base: A mild base like potassium carbonate is suitable for deprotonating the phenol without

causing unwanted side reactions.

Solvent: A polar aprotic solvent such as acetone or DMF facilitates the Sₙ2 reaction.

Experimental Protocol:

To a solution of 3-bromo-5-fluorophenol (1 equivalent) in acetone, add potassium carbonate

(1.5 equivalents).

Stir the mixture at room temperature for 30 minutes.

Add ethyl 3-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.

Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(3-bromo-5-

fluorophenoxy)propanoate.

Hydrolyze the crude ester by heating with an aqueous solution of sodium hydroxide.

Acidify the reaction mixture with hydrochloric acid to precipitate 3-(3-bromo-5-

fluorophenoxy)propanoic acid.

Filter, wash with water, and dry the product.

Step 2: Intramolecular Friedel-Crafts Acylation
The second step is the cyclization of 3-(3-bromo-5-fluorophenoxy)propanoic acid via an

intramolecular Friedel-Crafts acylation to form the chroman-4-one ring.

Causality behind Experimental Choices:

Cyclization Reagent: A strong acid is required to promote the intramolecular acylation.

Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly used and effective for

this transformation.[8] Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is

another powerful alternative.

Temperature: Gentle heating is typically required to drive the reaction to completion, but

excessive heat should be avoided to prevent side reactions.

Experimental Protocol:

Add 3-(3-bromo-5-fluorophenoxy)propanoic acid (1 equivalent) to polyphosphoric acid (10

equivalents by weight).

Heat the mixture with stirring to 80-90°C and monitor the reaction by TLC.

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

The product will precipitate out of the aqueous solution.

Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a

saturated sodium bicarbonate solution.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford

pure 5-Bromo-7-fluorochroman-4-one.

Synthesis Workflow Diagram

3-Bromo-5-fluorophenol

3-(3-Bromo-5-fluorophenoxy)propanoic acid

O-Alkylation & Hydrolysis

Ethyl 3-bromopropionate, K2CO3, Acetone

5-Bromo-7-fluorochroman-4-one

Intramolecular Friedel-Crafts Acylation

Polyphosphoric Acid (PPA), Heat

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 5-Bromo-7-fluorochroman-4-one.

Predicted Spectroscopic Data
As experimental spectra for 5-Bromo-7-fluorochroman-4-one are not available, the following

are predictions based on the chemical structure and data from analogous compounds.[10][11]

[12]

¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic

protons.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 - 7.7 d 1H Ar-H (H6)

~7.2 - 7.4 d 1H Ar-H (H8)

~4.5 t 2H -OCH₂-

~2.8 t 2H -CH₂C=O

Justification of Predictions:

The aromatic protons (H6 and H8) are expected to appear as doublets due to coupling with

the fluorine atom. The electron-withdrawing nature of the bromine and fluorine atoms will

shift these signals downfield.

The methylene protons adjacent to the oxygen (-OCH₂-) will be deshielded and appear as a

triplet around 4.5 ppm.

The methylene protons adjacent to the carbonyl group (-CH₂C=O) will also be a triplet, but

further upfield around 2.8 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms

in the molecule.
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Chemical Shift (δ, ppm) Assignment

~190 C=O (C4)

~160 (d) C-F (C7)

~155 C-O (C8a)

~130 C-H (C6)

~120 (d) C-H (C8)

~115 C-Br (C5)

~110 C4a

~68 -OCH₂- (C2)

~45 -CH₂C=O (C3)

Justification of Predictions:

The carbonyl carbon (C4) will be the most downfield signal.

The carbon attached to fluorine (C7) will appear as a doublet with a large coupling constant.

The carbons of the aromatic ring will appear in the typical aromatic region (110-160 ppm).

The aliphatic carbons (C2 and C3) will be found in the upfield region of the spectrum.

IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹) Assignment

~1680 C=O stretch (ketone)

~1600, 1480 C=C stretch (aromatic)

~1250 C-O stretch (aryl ether)

~1100 C-F stretch

Justification of Predictions:
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A strong absorption band around 1680 cm⁻¹ is characteristic of an aromatic ketone.

The aromatic C=C stretching vibrations will appear in the 1600-1480 cm⁻¹ region.

The aryl ether C-O stretch and the C-F stretch will be present in the fingerprint region.

MS (Mass Spectrometry)
The mass spectrum (Electron Ionization) should show a prominent molecular ion peak.

m/z Assignment

244/246
[M]⁺ (Molecular ion peak, characteristic isotopic

pattern for Bromine)

Justification of Predictions:

The molecular ion peak will appear as a doublet with approximately equal intensity at m/z

244 and 246, which is the characteristic isotopic signature of a molecule containing one

bromine atom (⁷⁹Br and ⁸¹Br).

Reactivity and Potential Applications in Drug
Discovery
5-Bromo-7-fluorochroman-4-one is a versatile intermediate for the synthesis of more

complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is a

prime site for Suzuki, Stille, Heck, and other palladium-catalyzed cross-coupling reactions.

This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl,

and alkyl groups, to build a library of analogs for structure-activity relationship (SAR) studies.

[2]

Nucleophilic Addition to the Carbonyl Group: The ketone at the 4-position can undergo

nucleophilic addition reactions, such as reduction to the corresponding alcohol or reaction

with Grignard reagents to introduce new carbon-carbon bonds. The resulting alcohol can be

a key intermediate for further functionalization.
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Derivatization at the α-Position: The methylene group adjacent to the carbonyl (C3) can be

functionalized through enolate chemistry, allowing for the introduction of substituents at this

position.

Workflow for Analog Synthesis

5-Bromo-7-fluorochroman-4-one

5-Aryl-7-fluorochroman-4-one

C-C Bond Formation

5-Bromo-7-fluorochroman-4-ol

Reduction

4-Alkyl-5-bromo-7-fluorochroman-4-ol

Alkylation

Suzuki Coupling
(Ar-B(OH)2, Pd catalyst)

Reduction
(NaBH4)

Grignard Reaction
(R-MgBr)

Click to download full resolution via product page

Caption: Potential synthetic diversifications of 5-Bromo-7-fluorochroman-4-one.

Given the known biological activities of related chroman-4-ones, this compound is a valuable

starting point for the discovery of novel inhibitors of enzymes such as SIRT2, and potentially for

the development of anticancer and neuroprotective agents.[5][13]

Safety and Handling
A specific Safety Data Sheet (SDS) for 5-Bromo-7-fluorochroman-4-one is not publicly

available. However, based on the safety information for structurally related compounds, the

following precautions should be observed:

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid contact with skin and eyes.

First Aid:

Skin Contact: In case of contact, immediately wash with soap and plenty of water.
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Eye Contact: In case of contact, immediately flush eyes with plenty of water for at least 15

minutes.

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious

person. Rinse mouth with water.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]

It is imperative to consult a comprehensive and up-to-date SDS from the supplier before

handling this compound.

Conclusion
5-Bromo-7-fluorochroman-4-one is a promising and versatile building block for medicinal

chemistry and drug discovery. Its unique combination of a privileged chroman-4-one scaffold

and strategic halogenation provides a valuable platform for the synthesis of novel, biologically

active compounds. This guide has provided a detailed overview of its properties, a plausible

synthetic route, predicted spectral data, and potential applications to aid researchers in their

scientific endeavors with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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